CTCE-9908 is a synthetic peptide analog of the chemokine stromal cell-derived factor 1 (SDF-1), also known as CXCL12. [, ] Chemokines are a family of small signaling proteins that play a crucial role in cell migration and trafficking, particularly in the immune and hematopoietic systems. [] CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4, meaning it binds to the receptor and blocks the binding of its natural ligand, CXCL12. [, ] This interaction disrupts the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. [, , ] CTCE-9908 is a valuable research tool for studying the role of the CXCL12/CXCR4 axis in these processes and for exploring its potential as a therapeutic target.
CTCE 9908 is a synthetic peptide compound that acts as an antagonist to the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune response and cell migration, and plays a significant role in cancer metastasis. By inhibiting the interaction between CXCR4 and its ligand, CXC chemokine ligand 12 (CXCL12), CTCE 9908 has shown potential in reducing the metastatic spread of various cancers, including breast cancer and melanoma .
CTCE 9908 was developed through a series of modifications to cyclic peptides derived from natural chemokines. The design aimed to enhance specificity and potency against CXCR4 while minimizing side effects associated with other treatments. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in cancer treatment .
The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The final product undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and characterization via mass spectrometry .
CTCE 9908 has a complex structure characterized by multiple amino acids arranged in a specific sequence that facilitates its binding to CXCR4. The sequence is KGVSLSYR-K-RYSLSVGK, where specific residues are crucial for receptor interaction .
CTCE 9908 primarily functions through competitive inhibition of CXCL12 binding to CXCR4. This interaction prevents downstream signaling pathways that facilitate tumor cell migration and proliferation .
The mechanism by which CTCE 9908 exerts its effects involves blocking the CXCL12/CXCR4 signaling pathway. By inhibiting this pathway, CTCE 9908 disrupts the communication necessary for cancer cells to migrate and invade surrounding tissues.
CTCE 9908 has several promising applications in scientific research and therapeutic development:
CXCR4, a seven-transmembrane Gαi-protein coupled receptor (GPCR), is overexpressed in over 23 human cancer types relative to normal tissues, including breast, ovarian, prostate, and hematological malignancies [3] [10]. Its sole endogenous ligand, CXCL12, is constitutively secreted by stromal cells within bone marrow, lung, liver, and lymph nodes—creating chemotactic gradients that guide CXCR4-expressing cells. This ligand-receptor dyad drives tumor pathogenesis through three interconnected mechanisms:
Directed Metastatic Homing: CXCL12 gradients function as metastatic navigation signals. Breast cancer cells exhibit up to 10-fold higher CXCR4 expression compared to normal epithelium, enabling their chemotaxis toward CXCL12-rich organs like lung, bone, and liver—a process experimentally suppressed by CXCR4 knockdown [7] [10]. Muller et al.'s seminal work established that >70% of breast cancer metastases align anatomically with CXCL12-abundant tissues [7].
Tumor-Stromal Crosstalk: CXCR4 activation triggers Gi-protein dissociation, initiating downstream effectors including:
Table 1: Pathophysiological Roles of CXCL12/CXCR4 in Cancer
Process | Mechanism | Consequence |
---|---|---|
Metastatic Homing | CXCL12 gradients from bone/lung attract CXCR4⁺ tumor cells | Organotropic metastasis |
Cell Survival | PI3K/AKT inactivation of pro-apoptotic BAD | Chemoresistance |
Angiogenesis | Recruitment of CXCR4⁺ endothelial progenitors and VEGF secretion | Enhanced tumor perfusion and growth |
Stem Cell Maintenance | CXCR4 expression on cancer stem cells (CSCs) promotes retention in CXCL12⁺ niches | CSC survival and self-renewal |
CTCE-9908 (KGVSLSYR-K-RYSLSVGK) is a 17-amino acid peptide engineered as a dimeric fragment of CXCL12's receptor-binding domain. It functions as a competitive antagonist with three principal mechanisms of action:
Metastatic Cascade Disruption: By saturating CXCR4 receptors, CTCE-9908 blocks CXCL12-induced chemotaxis. In murine breast cancer models (MDA-MB-231), subcutaneous CTCE-9908 (25 mg/kg, 5×/week) reduced metastatic burden by 9-fold at 5 weeks and 20-fold at 6 weeks compared to controls. Bioluminescent imaging confirmed suppression of bone and lung colonization [2] [4]. Similar efficacy occurred in melanoma and osteosarcoma models, where pretreatment with CTCE-9908 decreased pulmonary nodule formation by 50% by impeding early tumor cell retention in lungs [4] [8].
Primary Tumor Growth Inhibition: Beyond metastasis, CTCE-9908 exerts direct antitumor effects. In transgenic PyMT mice (aggressive mammary carcinoma), CTCE-9908 monotherapy (50 mg/kg) reduced primary tumor volume by 45% at 3.5 weeks via:
Table 2: Preclinical Efficacy of CTCE-9908 Across Tumor Models
Tumor Model | Treatment Regimen | Key Findings | Reference |
---|---|---|---|
Breast Cancer (MDA-MB-231) | 25 mg/kg SC, 5×/week | 7-fold ↓ primary tumor burden; 20-fold ↓ metastasis (week 6) | [2] |
Osteosarcoma (K7M2) | 100 μg/mL pretreatment | 50% ↓ lung nodules; impaired early tumor cell retention in lung | [4] |
Ovarian Cancer (SKOV3) | 300 μg/mL for 10 days | Mitotic catastrophe: G₂/M arrest, multinucleation, spindle checkpoint failure | [6] |
Melanoma (B16) | Cell pretreatment + systemic | Reduced pulmonary metastasis via inhibited transendothelial migration | [4] [8] |
The inhibitory potency of CTCE-9908 stems from its rational structure-guided design:
Peptide Backbone Engineering: Derived from residues 1–9 and 60–67 of native CXCL12, CTCE-9908 incorporates two inverted "KPVSLSYR" motifs linked via a lysine-arginine dimerization bridge (K-R). This creates a stable, symmetrical dimer (MW: 1927.25 g/mol) that mimics CXCL12's N-loop and β-strand receptor-binding domains [5] [9]. Crucially, the substitution of Pro² with Gly² (KPV→KGV) reduces agonist activity while preserving high CXCR4 affinity (IC₅₀ ~100–300 nM) [5] [9].
Receptor Binding Mechanics: CTCE-9908 binds CXCR4's extracellular N-terminal domain and transmembrane helices via:
Table 3: Structural Features of CTCE-9908 Versus Native CXCL12
Feature | CTCE-9908 | Native CXCL12 | Functional Implication |
---|---|---|---|
Sequence | KGVSLSYR-K-RYSLSVGK (dimeric) | KPVSLSYR...KHLKILNTP (monomeric) | Competitive binding without activation |
Key Modification | Pro²→Gly²; C-terminal amidation | None | ↓ Agonist activity; ↑ protease resistance |
Receptor Binding Sites | N-domain + transmembrane pockets | N-domain + transmembrane pockets | Effective displacement of CXCL12 |
Quaternary Structure | Stabilized dimer via Lys-Arg bridge | Monomer → weak dimer equilibrium | Disruption of CXCR4 homodimers |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: